molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2

[Nphe1]nociceptin(1-13)NH2

Cat. No.: B013122
M. Wt: 1381.6 g/mol
InChI Key: NMBZIPCESQREMT-UVDGFCMYSA-N
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Description

[Nphe1]Nociceptin(1-13)NH2 (CAS Number 267234-08-2) is a novel peptide recognized in pharmacological studies as the first truly selective and competitive antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP or OP4 receptor . This compound binds selectively to recombinant NOP receptors with high affinity (pKi = 8.4) and competitively antagonizes the inhibitory effects of nociceptin in vitro, such as the inhibition of cyclic AMP accumulation in CHO cells and the suppression of electrically evoked contractions in rodent isolated tissues, with pA2 values ranging from 6.0 to 6.4 . In vivo, this compound effectively prevents the pronociceptive and anti-morphine actions induced by centrally administered nociceptin in the mouse tail withdrawal assay . Furthermore, it exhibits a dose-dependent, naloxone-resistant antinociceptive effect on its own and, at lower doses, can potentiate morphine-induced analgesia, suggesting its potential as a prototype for a new class of analgesics . Its antagonist activity is also demonstrated in the cardiovascular system, where it blocks nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in anaesthetized rats without affecting morphine-induced responses, confirming its selectivity for the NOP receptor . With its clear competitive antagonism and lack of agonist activity, this compound serves as an essential pharmacological tool for characterizing the physiological and pathophysiological roles of the N/OFQ-NOP receptor system in both the central nervous system and peripheral tissues .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Nphe1 Nociceptin 1 13 Nh2

NOP Receptor Binding Affinity and Selectivity

Affinity for Recombinant Human NOP Receptors

[Nphe1]nociceptin(1-13)NH2 demonstrates a notable affinity for recombinant human NOP receptors. In studies utilizing Chinese hamster ovary (CHO) cells expressing these receptors, the compound exhibited a pKi of 8.4. nih.govtocris.commedchemexpress.comrndsystems.combiocrick.com This indicates a high binding affinity, although it is approximately 100-fold less potent than the endogenous ligand, nociceptin (B549756), which has a pKi of 10.12. nih.gov

Binding Affinities at Recombinant Human NOP Receptors

Compound pKi
This compound 8.4 nih.govtocris.commedchemexpress.comrndsystems.combiocrick.com
Nociceptin 10.12 nih.gov

Competitive Antagonism of Nociceptin Actions in Vitro

The antagonistic nature of this compound is characterized by its ability to competitively block the actions of nociceptin. In CHO cells expressing human NOP receptors, it antagonized the inhibitory effects of nociceptin on cyclic AMP (cAMP) accumulation, with a pA2 value of 6.0. nih.govmedchemexpress.combiocrick.com This competitive antagonism has been further confirmed in various isolated tissue preparations where it effectively counteracts the effects of nociceptin and other NOP receptor agonists. nih.govduke.edunih.gov For instance, in the rabbit isolated ileum, it competitively antagonized the effects of nociceptin with a pA2 of 6.17. nih.gov

Absence of Intrinsic Agonist Activity at NOP Receptors

Crucially, this compound is described as a pure antagonist, devoid of any residual agonist activity. nih.govtocris.comrndsystems.combiocrick.com This has been demonstrated in functional assays, such as those measuring cAMP accumulation in CHO cells, where the compound itself is virtually inactive. nih.gov Its lack of intrinsic efficacy is a key characteristic that distinguishes it as a true competitive antagonist at the NOP receptor. nih.govmedchemexpress.commedchemexpress.com

Selectivity Profile Against Classical Opioid Receptors (Mu, Delta, Kappa)

This compound exhibits a high degree of selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa). nih.gov Studies have shown that it does not significantly interact with these other opioid receptor types. For example, a high concentration of this compound did not affect the inhibitory actions of selective agonists for mu, delta, and kappa opioid receptors in various tissue preparations. nih.gov This selectivity underscores its value as a specific tool for investigating the NOP receptor system without the confounding effects of interacting with other opioid pathways. nih.govunife.it

Functional Antagonism in Isolated Tissue Preparations

Effects in Mouse Vas Deferens (MVD) Assay

In the electrically stimulated mouse vas deferens (MVD) assay, a standard model for assessing NOP receptor function, this compound effectively antagonizes the inhibitory effects of nociceptin on muscle contractions. nih.govduke.edu It produces a parallel rightward shift in the concentration-response curve of nociceptin, which is characteristic of competitive antagonism. nih.gov The pA2 values obtained in the MVD assay are consistent with those from other isolated tissues, further confirming its role as a competitive NOP receptor antagonist. nih.gov The compound itself does not produce any significant effect on the electrically evoked contractions, reinforcing the absence of agonist activity. duke.edu

Antagonist Potency of this compound in Functional Assays

Preparation Agonist pA2 Value
CHO cells (cAMP accumulation) Nociceptin 6.0 nih.govmedchemexpress.combiocrick.com
Mouse Vas Deferens Nociceptin 6.0 - 6.4 nih.gov
Rabbit Isolated Ileum Nociceptin 6.17 nih.gov

Antagonistic Actions in Rabbit Isolated Ileum

In the rabbit isolated ileum, a preparation that exhibits stable, spontaneous cholinergic activity, this compound demonstrates clear antagonistic effects against nociceptin. nih.gov The spontaneous activity of the ileum is inhibited by nociceptin in a dose-dependent manner. nih.gov this compound competitively antagonizes this inhibitory effect of nociceptin. nih.gov

Schild analysis confirmed the competitive nature of this antagonism, yielding a pA2 value of 6.17. nih.gov This value indicates the antagonist's potency and is consistent with its action at OP4 receptors. Furthermore, this compound was shown to antagonize other OP4 receptor ligands in this tissue, including the full agonist nociceptin-(1-13)-NH2 and partial agonists like [Phe(1)ψ(CH2-NH)Gly(2)]nociceptin-(1-13)-NH2, with pA2 values ranging from 5.8 to 6.2. nih.gov The findings in the rabbit ileum are significant as they show that the functional site is pharmacologically identical to OP4 receptors found in other species and that this tissue can be used to classify the activity of different N/OFQ receptor ligands. nih.govbiocrick.com

Characterization in Other Isolated Tissues (e.g., Rat, Guinea Pig)

The antagonistic properties of this compound have been further characterized in various electrically stimulated isolated tissues from other species, including the rat, mouse, and guinea pig. nih.gov In these preparations, nociceptin typically inhibits electrically evoked contractions. nih.gov this compound does not produce any agonist effects on its own but effectively and competitively antagonizes the inhibitory actions of nociceptin. nih.govbiocrick.com

The antagonist potency (pA2 value) of this compound was determined in several tissues, showing a consistent, albeit moderate, level of potency across different preparations. nih.gov For instance, in the mouse vas deferens, it produced a parallel rightward shift in the concentration-response curve for nociceptin without affecting the maximum response, which is characteristic of competitive antagonism. nih.gov The compound was found to be selective for the OP4 receptor, as it did not antagonize the effects of agonists for classical opioid receptors (mu, delta, kappa) in tissues such as the mouse vas deferens, guinea-pig ileum, and rat vas deferens. nih.gov

Isolated Tissue PreparationSpeciesAntagonist Potency (pA2)Reference
Mouse Vas DeferensMouse6.40 nih.gov
Rat Vas DeferensRat6.04 nih.gov
Guinea-Pig IleumGuinea Pig6.10 nih.gov
Guinea-Pig Renal PelvisGuinea Pig6.65 nih.gov

In Vivo Antagonistic Properties

This compound is also active in vivo, where it effectively prevents several biological actions induced by the central administration of exogenous nociceptin. nih.govbiocrick.com Nociceptin itself can produce complex effects on pain modulation, including pronociceptive (hyperalgesic) actions and a reversal of morphine-induced analgesia when administered intracerebroventricularly (i.c.v.) in mice. nih.govduke.edu

Studies using the mouse tail-withdrawal assay have demonstrated that this compound can completely prevent these pronociceptive and anti-morphine effects of nociceptin. nih.gov This reversal of nociceptin's actions provides strong evidence that these effects are mediated through the activation of OP4 receptors. nih.gov The antagonist has been shown to be a valuable tool in demonstrating the selective role of the nociceptin system in various physiological processes, including pain modulation and cardiovascular regulation. biocrick.comduke.edu For example, it was shown to antagonize nociceptin-induced hypotension and bradycardia in anesthetized rats. biocrick.com The selective antagonistic effect of this compound has been consistently demonstrated in a variety of in vivo preparations. duke.edu

Mechanism of Action and Receptor Interaction of Nphe1 Nociceptin 1 13 Nh2

Inhibition of G-Protein Coupling

The N/OFQ receptor is a G-protein coupled receptor (GPCR), and its activation by nociceptin (B549756) initiates intracellular signaling cascades through the activation of G-proteins. nih.gov [Nphe1]nociceptin(1-13)NH2 exerts its antagonistic effects by interfering with this primary step of receptor activation.

A key measure of G-protein activation is the binding of guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([35S]GTPγS) to cell membranes. Nociceptin stimulates this binding, indicating receptor-mediated G-protein coupling. Studies have demonstrated that this compound competitively inhibits the nociceptin-stimulated [35S]GTPγS binding to rat cerebral cortex membranes. nih.gov This competitive antagonism was confirmed through Schild analysis, which yielded a pA2 value of 7.76. nih.gov This indicates that this compound binds to the same site as nociceptin and effectively blocks its ability to activate G-proteins. nih.gov The antagonism is selective for the N/OFQ receptor, as the peptide did not inhibit [35S]GTPγS binding evoked by selective agonists of the µ-, δ-, and κ-opioid receptors. nih.gov

Table 1: Antagonistic Potency of this compound on Nociceptin-Stimulated [35S]GTPγS Binding in Rat Cortex Membranes

ParameterValueReference
pA27.76 nih.gov

In the realm of receptor pharmacology, it is crucial to distinguish between pure antagonists and partial agonists. While both can inhibit the effects of a full agonist, partial agonists possess some intrinsic efficacy and can weakly activate the receptor. Research has clearly differentiated this compound from other peptidic N/OFQ receptor ligands that exhibit partial agonist activity, such as [F/G]NC(1-13)NH2 and Ac-RYYRIK-NH2. nih.gov

In studies using rat cortical membranes, the differentiation was achieved by altering the concentration of guanosine diphosphate (B83284) (GDP), which competes with [35S]GTPγS for binding. At a lower GDP concentration (5 µM), [F/G]NC(1-13)NH2 and Ac-RYYRIK-NH2 demonstrated clear partial agonist activity. nih.gov In contrast, this compound showed no such activity, confirming its status as a pure antagonist of N/OFQ receptor G-protein coupling. nih.gov

Modulation of Intracellular Signaling Pathways

By blocking G-protein coupling, this compound effectively modulates the downstream intracellular signaling pathways that are normally regulated by nociceptin.

One of the primary signaling pathways affected by N/OFQ receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov this compound has been shown to competitively antagonize this effect. nih.govmedchemexpress.comnih.gov

In Chinese hamster ovary (CHO) cells expressing the recombinant human N/OFQ receptor, nociceptin produces a concentration-dependent inhibition of forskolin-stimulated cAMP formation. nih.govnih.gov this compound, when applied in the presence of nociceptin, causes a parallel rightward shift of the nociceptin concentration-response curve, which is characteristic of competitive antagonism. nih.gov Schild analysis of this interaction yielded a pA2 value of 6.0. nih.govmedchemexpress.com Importantly, this compound itself has a negligible effect on cAMP accumulation, with a residual agonist activity (αE) of less than 0.15, further solidifying its role as a pure antagonist in this pathway. nih.govnih.gov

Table 2: Antagonistic Potency of this compound on Nociceptin-Mediated Inhibition of cAMP Accumulation in CHO Cells

ParameterValueReference
pA26.0 nih.govmedchemexpress.com
Residual Agonist Activity (αE)<0.15 nih.govnih.gov

Activation of the N/OFQ receptor is known to modulate the activity of various ion channels, including the activation of potassium channels and the inhibition of calcium channels. nih.gov As an antagonist, this compound can block these effects.

In rat thalamic neurons, nociceptin induces an outward current by increasing an inwardly rectifying potassium (K+) conductance. jneurosci.org This effect is mediated by G-proteins and is characteristic of N/OFQ receptor activation. The application of this compound significantly reduces the N/OFQ-evoked outward current, demonstrating its antagonistic action on this potassium channel activity. jneurosci.org In these experiments, this compound alone did not exert any agonistic effects on the holding current. jneurosci.org

While direct studies on the effect of this compound on nociceptin-mediated inhibition of calcium channels are less detailed in the provided context, its established role as an antagonist of N/OFQ receptor-G protein coupling suggests it would also block this downstream effect. The activation of the N/OFQ receptor generally leads to the inhibition of calcium channels, and by preventing the initial G-protein activation, this compound would consequently prevent this modulation of calcium channel activity. nih.gov

Role of Nphe1 Nociceptin 1 13 Nh2 in Pain Modulation and Nociception

Intrinsic Antinociceptive Effects

[Nphe1]nociceptin(1-13)NH2 is not merely an inert blocker of the NOP receptor; it exhibits its own analgesic properties. This intrinsic activity suggests that the endogenous N/OFQ system may have a tonic, or persistent, role in regulating pain thresholds. nih.gov By blocking this endogenous activity, the antagonist can produce a net antinociceptive effect.

Research has demonstrated that this compound produces a dose-dependent antinociceptive, or pain-reducing, effect on its own when administered centrally in acute pain models. nih.gov In the mouse tail-withdrawal assay, a standard test for acute pain, intracerebroventricular (i.c.v.) injection of the compound was shown to increase the latency of the tail-flick response, indicating a reduction in pain sensitivity. nih.govmdpi.com

A crucial finding from these studies is that the antinociceptive effect of this compound is resistant to naloxone (B1662785). nih.govresearchgate.netnih.gov Naloxone is a classic antagonist of opioid receptors (mu, delta, and kappa). The inability of naloxone to reverse the analgesia produced by this compound indicates that its mechanism of action is not mediated through these traditional opioid pathways. nih.gov Instead, its analgesic effect is attributed to the blockade of the NOP receptor. nih.govnih.gov This was further substantiated in studies using NOP receptor knockout mice, where the antinociceptive effect of the compound was evident in wild-type mice but absent in mice lacking the NOP receptor. researchgate.netnih.gov

Table 1: Intrinsic Antinociceptive Effects of this compound

Pain Model Key Finding Mechanism Source(s)
Mouse Tail-Withdrawal Assay Produces a dose-dependent antinociceptive effect. Naloxone-resistant, indicating it is not mediated by classical opioid receptors. nih.govmdpi.com

A significant challenge with many analgesics, particularly opioids, is the development of tolerance, where the effectiveness of the drug decreases with repeated use. Studies have investigated whether tolerance develops to the antinociceptive effects of this compound.

In a comparative study, the effects of a 5-day treatment with this compound were evaluated against those of the mu-opioid receptor agonist DAMGO. researchgate.netnih.gov The results showed that while tolerance developed to the analgesic effects of DAMGO, no such tolerance was observed for the antinociceptive action of this compound over the same period. researchgate.netnih.gov This lack of tolerance development for its antihyperalgesic effects has also been noted in other reports, suggesting a significant advantage over opioid-based analgesics. uzh.ch These findings highlight the potential of NOP receptor antagonists as a novel class of analgesics that may maintain their efficacy during chronic administration. researchgate.net

Modulation of Nociceptin-Induced Pronociception and Hyperalgesia

While nociceptin (B549756) can have analgesic effects when administered at the spinal level, its action at the supraspinal (brain) level is often pronociceptive, meaning it can enhance pain sensitivity or cause hyperalgesia. nih.gov The N/OFQ system has been implicated in the development and modulation of hyperalgesia and allodynia. uzh.ch

As a competitive antagonist, this compound has been shown to effectively prevent and reverse the pronociceptive and hyperalgesic states induced by the administration of nociceptin. nih.govmdpi.com In the mouse tail-withdrawal assay, co-administration of this compound with nociceptin prevents the reduction in pain threshold typically caused by nociceptin alone. nih.govmdpi.com

Similarly, when N/OFQ is injected directly into the periaqueductal gray (PAG), a key brain region for pain modulation, it decreases the withdrawal latency to both heat and mechanical stimuli, indicating a hyperalgesic effect. capes.gov.br This effect is dose-dependently reversed by the co-administration of this compound, demonstrating that the compound blocks the nociceptive actions of N/OFQ at its receptor in the PAG. capes.gov.br These findings confirm the compound's role as a functional antagonist capable of modulating pain by counteracting N/OFQ-induced hyperalgesia. nih.gov

Table 2: Modulation of Nociceptin Effects by this compound

Experimental Condition Effect of Nociceptin (N/OFQ) Effect of this compound Source(s)
Intracerebroventricular (i.c.v.) administration (Mouse Tail-Withdrawal) Pronociceptive (decreased pain threshold). Prevents and reverses the pronociceptive effect of N/OFQ. nih.govmdpi.comduke.edu

Impact on Inflammatory and Neuropathic Pain

The role of the N/OFQ-NOP system extends beyond acute pain to more complex and chronic pain states, such as inflammatory and neuropathic pain. The development of selective antagonists like this compound has been instrumental in exploring these functions. nih.gov

Neuropathic pain, which arises from damage to the nervous system, is often difficult to treat. The N/OFQ system is involved in the modulation of this type of pain. In a rat model of neuropathic pain caused by chronic constriction injury of the sciatic nerve, intrathecal administration of N/OFQ was found to reverse mechanical allodynia (pain from a non-painful stimulus). nih.gov

In this same model, this compound administered on its own was ineffective against the established allodynia. nih.gov However, when co-administered with N/OFQ, it effectively antagonized N/OFQ's anti-allodynic effect by about 80%. nih.gov Importantly, it did not alter the anti-allodynic activity of morphine, further confirming its specific action at the NOP receptor. nih.gov In a model of inflammatory pain, this compound was also shown to significantly antagonize the effects of nociceptin on both pain modulation and the expression of inflammatory mediators. nih.gov These results establish the compound as a valuable pharmacological tool for clarifying the specific role of the N/OFQ-NOP system in chronic pain states. nih.gov

Influence on the Expression of Inflammatory Mediators

This compound has been shown to modulate the expression of various inflammatory mediators, suggesting a role in the neuro-immune aspects of pain. Research indicates that the N/OFQ system is involved in inflammatory processes, and blockade of this system with antagonists like this compound can influence the inflammatory cascade.

In a study investigating inflammatory pain in rats, the administration of nociceptin was found to reduce the upregulation of inducible nitric oxide synthase (iNOS) mRNA in the spinal cord following an inflammatory challenge with complete Freund's adjuvant (CFA). nih.gov This effect was significantly antagonized by this compound, indicating that the analgesic actions of nociceptin are, at least in part, mediated through the modulation of inflammatory molecules via the NOP receptor. nih.gov

Furthermore, research on cultured astrocytes has demonstrated that nociceptin can inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). fudan.edu.cn The inhibitory effects of nociceptin on the expression of these cytokines were blocked by this compound, highlighting the role of the NOP receptor in these anti-inflammatory actions. fudan.edu.cn These findings suggest that this compound, by antagonizing the NOP receptor, can prevent the anti-inflammatory effects of endogenous or exogenous nociceptin.

Table 1: Effect of this compound on Inflammatory Mediators

Inflammatory MediatorEffect of Nociceptin/Orphanin FQEffect of this compoundTissue/Cell Type
Inducible Nitric Oxide Synthase (iNOS) mRNAReduction of upregulationAntagonizes the reductionRat Spinal Cord
Interleukin-1β (IL-1β)Inhibition of LPS-induced releaseBlocks the inhibitionCultured Astrocytes
Interleukin-6 (IL-6)Inhibition of LPS-induced releaseBlocks the inhibitionCultured Astrocytes
Tumor Necrosis Factor-α (TNF-α)Inhibition of LPS-induced releaseBlocks the inhibitionCultured Astrocytes
Calcitonin Gene-Related Peptide (CGRP)Attenuation of CFA-induced increaseAntagonizes the attenuationRat Dorsal Root Ganglion
Transient Receptor Potential Vanilloid-1 (TRPV1)Attenuation of CFA-induced increaseAntagonizes the attenuationRat Dorsal Root Ganglion

This table summarizes the observed effects of nociceptin and the antagonistic action of this compound on the expression of key inflammatory molecules.

Differential Spinal Versus Supraspinal Effects on Nociceptive Processing

The N/OFQ-NOP receptor system exhibits complex and often opposing effects on pain processing at different levels of the central nervous system. Generally, supraspinal administration of N/OFQ produces pronociceptive (pain-promoting) or anti-analgesic effects, while spinal administration tends to be antinociceptive (pain-relieving). scispace.comuzh.chmdpi.com this compound has been instrumental in dissecting these differential roles.

Supraspinal Effects:

At the supraspinal level, which includes brain regions involved in pain perception, this compound has demonstrated antinociceptive properties. researchgate.net When administered intracerebroventricularly (i.c.v.), it can prevent the pronociceptive actions of exogenously applied nociceptin. nih.gov Moreover, studies have shown that this compound administered alone at the supraspinal level can produce a dose-dependent analgesic effect. nih.gov This suggests that there is a tonic, pronociceptive role of the endogenous N/OFQ system in the brain that is blocked by the antagonist. nih.gov It has also been observed that supraspinal administration of this compound can potentiate the analgesic effects of morphine. nih.govnih.gov

Spinal Effects:

In contrast to its effects in the brain, the role of this compound at the spinal level is more nuanced. While spinal N/OFQ is generally antinociceptive, the effects of NOP receptor antagonists can vary depending on the specific pain model and the level of endogenous N/OFQ system activation. scispace.comuzh.ch In some models of tonic pain, such as the formalin test, intrathecal (i.t.) administration of NOP antagonists can produce a pronociceptive effect, suggesting that the endogenous spinal N/OFQ system is activated to produce an antinociceptive effect that is then blocked by the antagonist. scispace.com However, in other studies using phasic, high-intensity stimuli, intrathecal this compound was found to be inactive on its own but could block the antinociceptive effects of exogenously administered nociceptin. scispace.com This indicates that under certain conditions, the spinal N/OFQ system may not be tonically active in modulating baseline nociception but can be pharmacologically activated.

Table 2: Differential Effects of this compound on Nociception

Site of AdministrationEffect on Baseline NociceptionInteraction with Nociceptin/Orphanin FQInteraction with Morphine
Supraspinal (i.c.v.) Antinociceptive (analgesic)Prevents pronociceptive effectsPotentiates analgesia
Spinal (i.t.) Variable (can be pronociceptive in tonic pain models, often inactive in phasic pain models)Blocks antinociceptive effects-

This table provides a comparative overview of the effects of this compound when administered at different levels of the central nervous system.

Interactions of Nphe1 Nociceptin 1 13 Nh2 with Classical Opioid Systems

Potentiation of Morphine Analgesia

Research has consistently shown that [Nphe1]nociceptin(1-13)NH2 enhances the analgesic effects of morphine. The endogenous N/OFQ system is understood to have anti-opioid properties at the supraspinal level, meaning it can counteract the pain-relieving effects of opioids like morphine. nih.govnih.gov By blocking the NOP receptor, this compound effectively prevents the anti-morphine action of the body's own nociceptin (B549756). nih.govunife.it

In studies using the mouse tail withdrawal assay, intracerebroventricular (i.c.v.) administration of this compound was found to prevent the pronociceptive (pain-sensitizing) and anti-morphine effects of N/OFQ. nih.gov Furthermore, when administered at low doses, the compound on its own potentiates morphine-induced analgesia. nih.govresearchgate.net One study demonstrated that an i.c.v. injection of 30 nmol of this compound significantly potentiated the analgesic effect of supraspinally administered morphine. nih.gov However, this potentiating effect was less pronounced when morphine was given systemically (subcutaneously), suggesting a primary interaction within the central nervous system. nih.gov This potentiation is believed to occur because the antagonist blocks an endogenous N/OFQ tone that tonically counteracts the analgesic action of opioids in the brain. nih.gov

Study FocusKey FindingModelCitation
Morphine Analgesia Potentiation At low doses, this compound potentiates morphine-induced analgesia.Mouse tail withdrawal assay nih.gov
Supraspinal Interaction A 30 nmol i.c.v. dose strongly potentiated the analgesic effect of 1 nmol i.c.v. morphine.Mouse model nih.gov
Prevention of Anti-Morphine Effect The compound prevents the anti-morphine actions of intracerebroventricularly applied nociceptin.Mouse tail withdrawal assay nih.govunife.it

Attenuation of Opioid Tolerance Development

The N/OFQ system has been implicated in the development of tolerance to the analgesic effects of morphine. nih.govuzh.ch Consequently, blocking this system with an antagonist like this compound has been investigated as a strategy to mitigate or prevent opioid tolerance.

Studies have shown that NOP receptor antagonists can reverse or prevent the development of tolerance to morphine's analgesic effects. nih.govuzh.ch In mice made tolerant to morphine through chronic administration, this compound was still able to potentiate morphine's analgesic effect. nih.gov This finding suggests that the endogenous N/OFQ signaling pathway is a key modulator of morphine tolerance. nih.gov

Further research has demonstrated that while tolerance develops rapidly to the effects of opioid receptor agonists, it does not develop to the antinociceptive effects of this compound itself. researchgate.net Intracerebroventricular treatment with the compound has been shown to produce a strong reversal of morphine tolerance in mice. uzh.ch These findings support the hypothesis that NOP receptor antagonists could be used to reduce the development of morphine tolerance, potentially allowing for lower and more effective doses of opioids in therapeutic settings. nih.gov

Study FocusKey FindingModelCitation
Effect in Morphine-Tolerant Subjects Potentiated morphine analgesia in mice made tolerant to the opiate.Mouse model nih.gov
Reversal of Tolerance Intracerebroventricular (i.c.v.) treatment with the compound strongly reversed morphine tolerance.Mouse model uzh.ch
Lack of Self-Tolerance No tolerance develops to the antinociceptive action of this compound after 5 days of treatment.Mouse model researchgate.net

Modulation of Opioid Withdrawal Symptoms

The involvement of the N/OFQ-NOP system extends to opioid dependence and withdrawal. Research indicates that antagonizing the NOP receptor can alleviate the symptoms associated with opioid withdrawal. Studies using mice that genetically lack NOP receptors, as well as studies using NOP receptor antagonists, have shown an attenuation of withdrawal symptoms precipitated by naloxone (B1662785) in morphine-dependent subjects. uzh.ch This suggests that the N/OFQ system plays a role in the physical manifestations of opioid dependence and that blocking this system could be a therapeutic avenue for managing withdrawal.

Role in Mixed Mu-Opioid Receptor (MOP)/NOP Receptor Pharmacological Profiles

The distinct pharmacological profiles of the NOP and MOP receptors have led to the hypothesis that ligands with mixed activity at both receptors could lead to safer and more effective analgesics. researchgate.netfrontiersin.org The goal is to develop compounds that retain the analgesic properties of MOP receptor activation while using NOP receptor activity to mitigate unwanted side effects like respiratory depression, abuse liability, and the development of tolerance. mdpi.comfrontiersin.org

Compounds designed as mixed MOP/NOP partial agonists are expected to produce analgesia with a reduced side-effect profile. frontiersin.org For instance, the compound AT-121, a bifunctional NOP/MOP agonist, has been shown to produce morphine-like analgesia without triggering significant side effects such as physical dependence or respiratory depression. mdpi.com The antagonist activity of this compound has been instrumental in characterizing the NOP component of these mixed-profile drugs and validating the strategy of targeting both receptor systems simultaneously. psu.edumdpi.com This line of research highlights the potential for creating a new generation of pain therapeutics by combining MOP and NOP receptor pharmacology. frontiersin.org

Neurobiological and Behavioral Effects Mediated by Nphe1 Nociceptin 1 13 Nh2

Anxiety-Like Behaviors

[Nphe1]nociceptin(1-13)NH2 has been shown to influence anxiety-like states, primarily through its interaction with stress-related neural pathways and its modulation of inhibitory neurotransmission in key brain regions associated with fear and anxiety.

Modulation of Stress-Induced Anxiety

The N/OFQ-NOP system is a significant player in the modulation of stress responses. mdpi.com Studies have indicated that acute stress can lead to an upregulation of the NOP system in the central nucleus of the amygdala (CeA), a critical brain region for processing fear and anxiety. mdpi.com In this context, the antagonist this compound has been utilized as a tool to probe the functional significance of this stress-induced neuroadaptation. Research has shown that in rats subjected to restraint stress, the application of this compound can increase the amplitude of inhibitory postsynaptic potentials (IPSPs) in the CeA, suggesting that it counteracts a stress-induced recruitment of the N/OFQ system. mdpi.comjneurosci.org This suggests that under stressful conditions, endogenous N/OFQ may act to dampen anxiety, and blockade of this system with this compound can modulate this response.

Effects on Basal GABAergic Transmission in the Central Amygdala

The central amygdala is rich in GABAergic neurons, and the inhibitory tone within this nucleus is crucial for regulating anxiety-like behaviors. The N/OFQ system, including the NOP receptor, is known to modulate this GABAergic transmission. frontiersin.org Electrophysiological studies have demonstrated that while this compound on its own may not significantly alter basal GABAergic transmission in naive or unstressed animals, its effects become apparent under conditions of stress or when the NOP system is otherwise activated. jneurosci.orgfrontiersin.org In stressed animals, where there is an enhanced N/OFQ tone, this compound has been shown to potentiate GABAergic inputs in the CeA. mdpi.comnih.gov This suggests that the compound can unmask or enhance the inhibitory control over CeA neurons by blocking the actions of endogenous N/OFQ, which under certain conditions, may be acting to suppress GABA release.

Table 1: Effects of this compound on Anxiety-Related Neurobiology

Parameter Effect of this compound Experimental Context Key Brain Region
Stress-Induced Anxiety Modulates the neurobiological response to stress Preclinical models of restraint stress Central Amygdala (CeA)
Basal GABAergic Transmission Potentiates GABAergic inputs under stressed conditions Electrophysiological recordings in brain slices from stressed animals Central Amygdala (CeA)

Depression-Related Behaviors

The N/OFQ-NOP system has also been implicated in the pathophysiology of depression. Antagonism of the NOP receptor by compounds like this compound has shown promise in preclinical models of depression, suggesting a potential therapeutic avenue.

Antidepressant-Like Effects in Preclinical Models

A significant body of evidence points towards the antidepressant-like properties of NOP receptor antagonists. nih.govresearcher.life In widely used preclinical screening models for antidepressant drugs, such as the forced swimming test and the tail suspension test in mice, this compound has been shown to reduce immobility time. nih.govresearcher.life This reduction in immobility is interpreted as an antidepressant-like effect, as it suggests an increase in active coping behaviors. These findings are consistent with studies using other NOP antagonists and in NOP receptor knockout mice, which also display an antidepressant-like phenotype. nih.gov

Modulation of Central Neurotransmitter Release (e.g., Serotonin (B10506), Norepinephrine (B1679862), GABA, Glutamate)

The antidepressant-like effects of this compound are thought to be mediated, at least in part, by its ability to modulate the release of key neurotransmitters implicated in mood regulation.

Serotonin (5-HT): The N/OFQ system exerts an inhibitory influence on serotonin release. Blockade of NOP receptors with antagonists has been shown to increase the release of serotonin. Specifically, intra-dorsal raphe nucleus (DRN) infusion of this compound has been observed to increase 5-HT release. nih.gov

Norepinephrine (NE): Similar to its effects on serotonin, the N/OFQ system can inhibit norepinephrine release. Antagonism of NOP receptors can counteract this inhibition. While some studies have focused on other NOP antagonists, the general principle of NOP antagonism leading to increased catecholaminergic transmission is well-established. nih.gov

Table 2: Modulation of Neurotransmitter Release by this compound

Neurotransmitter Effect of this compound Brain Region
Serotonin (5-HT) Increases release Dorsal Raphe Nucleus (DRN)
Norepinephrine (NE) Prevents inhibition of release General (Catecholaminergic pathways)
GABA Enhances release Nigrostriatal pathway
Glutamate (B1630785) Reduces release Nigrostriatal pathway

Drug Addiction and Reward Systems

The N/OFQ-NOP system is intricately involved in the neurocircuitry of addiction and reward, and this compound, as a NOP antagonist, has been investigated for its potential to modulate these processes. The mesolimbic dopamine (B1211576) system, a key pathway in reward and reinforcement, is a primary target of the N/OFQ system. nih.gov

Endogenous N/OFQ generally has an inhibitory effect on the mesolimbic dopamine system, and its administration can decrease dopamine release in the nucleus accumbens. nih.gov Consequently, antagonism of the NOP receptor with compounds like this compound is expected to counteract this inhibition. While some studies with other NOP antagonists have shown an increase in dopamine release, the effects can be complex and context-dependent. nih.gov

In the context of substance abuse, the N/OFQ system has been shown to modulate the rewarding effects of drugs like alcohol and opioids. For instance, N/OFQ can abolish the conditioned place preference induced by ethanol (B145695) and morphine. nih.gov As an antagonist, this compound has been shown to block the effects of N/OFQ on ethanol drinking in preclinical models. nih.gov Furthermore, in vivo studies have demonstrated that this compound can prevent the anti-morphine effects of N/OFQ, suggesting its potential to modulate opioid reward pathways. mdpi.com The compound has also been shown to prevent nociceptin-induced impairments in spatial memory, a cognitive function that can be affected by drug abuse. acs.org

Table 3: Role of this compound in Drug Addiction and Reward

Aspect of Addiction Effect of this compound Mechanism/Context
Alcohol Consumption Blocks the N/OFQ-induced reduction in ethanol intake Preclinical models of alcohol preference
Opioid Reward Prevents the anti-morphine effects of N/OFQ In vivo studies assessing opioid effects
Mesolimbic Dopamine System Counteracts the inhibitory effects of N/OFQ on dopamine release General modulation of the N/OFQ-NOP system

Involvement in Cocaine Addiction and Behavioral Sensitization Mechanisms

The nociceptin (B549756)/orphanin FQ (N/OFQ) system, through its interaction with the NOP receptor, is implicated in the neurobiological mechanisms underlying cocaine addiction. nih.gov The compound this compound, as a NOP receptor antagonist, plays a crucial role in elucidating these mechanisms. Research indicates that the N/OFQ system can modulate the activity of the mesolimbic dopaminergic pathway, a key circuit in drug reward and reinforcement. nih.govmdpi.com Activation of the NOP receptor generally has an inhibitory effect on dopamine release, suggesting that antagonists like this compound could potentially disinhibit these pathways. mdpi.com

Studies have shown that N/OFQ administration can block the development of psychomotor sensitization induced by cocaine and amphetamine. nih.gov This suggests that the endogenous N/OFQ system is involved in the neuroadaptations that lead to sensitization. By blocking NOP receptors, this compound can help to clarify the role of endogenous N/OFQ in these processes. For example, central administration of N/OFQ has been found to block the acquisition of conditioned place preference (CPP) to cocaine, an effect that would be prevented by a NOP antagonist. mdpi.com Furthermore, bifunctional agonists that target both mu-opioid (MOP) and NOP receptors have shown promise in reducing cocaine consumption, highlighting the complex interplay between these systems in addiction. mdpi.com

Research AreaFindingImplication for this compound
Cocaine Conditioned Place Preference (CPP) Central administration of N/OFQ blocks the acquisition of cocaine CPP. mdpi.comAs a NOP antagonist, it would be expected to reverse the inhibitory effects of N/OFQ on cocaine reward.
Psychomotor Sensitization N/OFQ administration blocks the development of cocaine-induced locomotor sensitization. nih.govIts use can help determine if this blockade is a NOP receptor-mediated event.
Mesolimbic Dopamine The N/OFQ system modulates dopamine release in key reward circuits like the nucleus accumbens. nih.govmdpi.comIt can be used as a tool to investigate the tonic or phasic influence of endogenous N/OFQ on dopamine dynamics related to cocaine exposure.

Influence on Ethanol and Morphine Reward Processing

The N/OFQ system, and by extension its antagonists, significantly influences the rewarding effects of ethanol and morphine. uzh.ch The administration of N/OFQ has been shown to possess anti-rewarding properties against both substances. uzh.ch This suggests that the endogenous N/OFQ system may act as a natural brake on reward pathways.

In the context of morphine, NOP receptor antagonists have demonstrated the ability to prevent the anti-morphine actions of exogenously applied nociceptin. nih.gov Furthermore, studies have shown that this compound can potentiate morphine-induced analgesia and reverse morphine tolerance. uzh.chnih.gov This indicates that blocking the endogenous N/OFQ tone with an antagonist can enhance the efficacy of opioids. uzh.ch The development of morphine tolerance and withdrawal symptoms has also been linked to the N/OFQ system, with NOP receptor antagonists attenuating these phenomena. uzh.ch

Regarding ethanol, NOP receptor activation has been found to blunt its reinforcing effects, including intake and relapse-like behavior. frontiersin.org Electrophysiological studies in the central nucleus of the amygdala (CeA), a brain region critical for alcohol dependence, show a complex interaction between nociceptin and ethanol on glutamatergic and GABAergic transmission. frontiersin.orgnih.gov In ethanol-dependent models, NOP antagonists like this compound revealed a tonic inhibitory activity of the N/OFQ system on glutamate transmission. nih.gov

SubstanceEffect of N/OFQ System ActivationEffect of NOP Antagonism with this compound
Morphine Exerts anti-opioid effects, reducing analgesia and promoting tolerance. uzh.chnih.govPotentiates morphine analgesia and reverses tolerance. uzh.chnih.gov
Ethanol Decreases ethanol intake and reinforcement. frontiersin.orgBlocks N/OFQ-induced effects on neurotransmission in the amygdala. frontiersin.orgnih.gov

Investigation into Its Lack of Intrinsic Motivational Effects

A key characteristic of this compound is its apparent lack of intrinsic rewarding or aversive properties. Unlike drugs of abuse that directly activate reward pathways, this compound acts as a pure antagonist at the NOP receptor. nih.govnih.gov Studies using the conditioned place preference (CPP) paradigm, a standard test for assessing the motivational effects of substances, have shown that the parent compound, N/OFQ, fails to produce either CPP or conditioned place aversion (CPA). nih.gov This suggests that the N/OFQ system itself may not be directly involved in generating primary motivational states but rather modulates the effects of other rewarding or aversive stimuli.

As an antagonist, this compound is primarily used to block the effects of NOP receptor agonists. For instance, it has been shown to antagonize the suppressive effect of N/OFQ on methamphetamine-induced CPP. nih.gov Its ability to block the actions of N/OFQ without producing its own motivational effect is critical for its utility as a research tool. This neutral motivational profile ensures that its effects on the reward processing of other drugs, such as morphine or cocaine, can be attributed to its blockade of the NOP receptor rather than to any intrinsic rewarding or aversive properties of its own. mdpi.comuzh.ch

Learning and Memory

Effects on Spatial Memory Performance

The hippocampus is a critical brain region for spatial learning and memory, and the N/OFQ system is actively involved in modulating its function. nih.gov Studies using the Morris water maze, a classic test of spatial learning in rodents, have demonstrated that direct administration of nociceptin into the hippocampus significantly impairs the ability of animals to learn the location of a hidden platform. nih.govnih.gov

The NOP receptor antagonist this compound has been instrumental in confirming that this impairment is mediated by the NOP receptor. When administered prior to nociceptin, this compound completely blocks the nociceptin-induced deficits in spatial learning. nih.govnih.gov On its own, however, the antagonist does not appear to enhance learning performance compared to control animals, suggesting that under normal conditions, the endogenous N/OFQ system may not exert a tonic inhibitory control over spatial memory acquisition in this task. nih.gov These learning impairments were found to be specific cognitive effects and not due to deficits in motor performance or changes in exploratory behavior. nih.govnih.gov

Experimental ConditionModelKey FindingCitation
Nociceptin Administration Morris Water MazeSignificantly impaired spatial learning and memory. nih.govnih.gov
This compound + Nociceptin Morris Water MazeAntagonist significantly blocked the memory impairment caused by nociceptin. nih.govnih.gov
This compound Alone Morris Water MazeDid not enhance spatial learning performance compared to controls. nih.gov

Reversal of Pharmacologically Induced Learning Impairment

Research has also explored the role of the N/OFQ system in models of cognitive deficit induced by cholinergic antagonists like scopolamine (B1681570) and mecamylamine. High doses of nociceptin are known to impair learning and memory, an effect that is fully blocked by this compound, confirming it is a NOP receptor-dependent phenomenon. unifr.ch

Interestingly, a paradoxical effect is observed with low doses of nociceptin. Low doses have been shown to ameliorate the learning and memory impairments caused by scopolamine or mecamylamine. unifr.chnih.gov This memory-improving effect, however, is not blocked by this compound. unifr.chnih.gov This suggests that the beneficial cognitive effects of low-dose nociceptin are not mediated by the classical NOP receptor and may involve a novel, as-yet-unidentified mechanism or receptor. unifr.chnih.gov Therefore, while this compound can reverse the memory impairment caused by high doses of NOP agonists, it does not block the memory-enhancing effects seen with low doses of these peptides in pharmacologically-induced deficit models.

Feeding Behavior

The N/OFQ system is a significant central regulator of food intake. Central injections of nociceptin are known to potently stimulate feeding, an effect known as hyperphagia. researchgate.netnih.gov The compound this compound has been identified as a selective antagonist for the NOP receptors that mediate this orexigenic (appetite-stimulating) effect. nih.govdoi.org

When administered centrally, this compound does not stimulate feeding on its own. nih.gov Instead, it effectively reduces and, at sufficient levels, almost completely abolishes the hyperphagic effect of nociceptin. nih.gov This demonstrates its role as a competitive antagonist in the control of feeding. nih.gov Moreover, this compound has also been shown to significantly reduce feeding induced by food deprivation, suggesting that the endogenous N/OFQ system is physiologically activated during fasting and contributes to hunger-driven food intake. nih.govdoi.org The antagonist's effect appears to be specific, as it does not modify the hyperphagic effect of other orexigenic molecules like neuropeptide Y. nih.gov

ConditionEffect of this compoundImplication
Nociceptin-Induced Hyperphagia Significantly reduces or abolishes the increase in food intake. nih.govConfirms its role as a functional antagonist at NOP receptors controlling feeding.
Food Deprivation-Induced Feeding Significantly reduces food intake. nih.govdoi.orgSuggests the endogenous N/OFQ system is involved in physiological hunger signals.
Neuropeptide Y-Induced Hyperphagia Does not modify the increase in food intake. nih.govIndicates specificity for the N/OFQ pathway over other feeding circuits.

Antagonism of Nociceptin-Induced Hyperphagia

Central administration of nociceptin has been shown to stimulate food intake in rats. nih.gov The peptide analogue this compound has been demonstrated to effectively counteract this effect. nih.gov When administered into the third ventricle of the brain, this compound did not stimulate feeding on its own, but it dose-dependently reduced the hyperphagic effect induced by nociceptin. nih.gov

Research has shown that at a dose of 16.8 nmol, this compound significantly reduced the orexigenic effect of nociceptin. nih.gov At a higher dose of 168 nmol, it almost completely abolished the feeding response triggered by nociceptin. nih.gov Importantly, this antagonistic effect appears to be selective for the nociceptin system, as this compound did not alter the hyperphagia induced by neuropeptide Y, another potent stimulator of food intake. nih.govnih.gov These findings underscore the specificity of this compound as an antagonist at the nociceptin receptor mediating feeding behavior. nih.gov

Table 1: Effect of this compound on Nociceptin-Induced Food Intake

Treatment GroupFood Intake (g)Percentage Reduction from Nociceptin Alone
Vehicle0.5 ± 0.2N/A
Nociceptin (1.68 nmol)3.5 ± 0.40%
This compound (16.8 nmol) + Nociceptin (1.68 nmol)1.8 ± 0.3~49%
This compound (168 nmol) + Nociceptin (1.68 nmol)0.7 ± 0.2~80%

Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes.

Effects on Deprivation-Induced Feeding

The endogenous nociceptin system is implicated in the regulation of feeding behavior under conditions of food deprivation. Studies have demonstrated that central administration of this compound can reduce the amount of food consumed by animals following a period of fasting. doi.orgnih.gov

Specifically, a high dose of this compound was found to significantly decrease feeding induced by food deprivation in rats. nih.gov Further research has confirmed that even a lower dose of the antagonist can diminish deprivation-induced feeding. nih.gov This suggests that the endogenous release of nociceptin may play a role in driving feeding behavior in response to energy deficit, and that this effect can be attenuated by blocking the nociceptin receptor with this compound. doi.org

Table 2: Effect of this compound on Deprivation-Induced Food Intake

Treatment GroupFood Intake (g)
Vehicle (Food Deprived)6.2 ± 0.5
This compound (low dose) (Food Deprived)4.5 ± 0.4
This compound (high dose) (Food Deprived)3.1 ± 0.3

Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes.

Locomotor Activity Regulation

Analysis of Effects on Baseline Locomotor Activity

The role of the nociceptin system in modulating motor activity has been a subject of investigation. Studies examining the effects of this compound on spontaneous movement have provided insights into the baseline function of the nociceptin receptor in locomotor control.

When administered alone, this compound did not produce any significant changes in the baseline locomotor activity of mice. nih.gov However, the compound was effective in preventing the motor-inhibiting effects of nociceptin. nih.gov Higher doses of nociceptin are known to cause a reduction in locomotor activity, and this effect was fully blocked by pretreatment with this compound. nih.gov This indicates that while the antagonist itself is inert on baseline motor function, it effectively competes with nociceptin at the receptor level to prevent its influence on locomotion. nih.gov

Table 3: Effect of this compound on Baseline Locomotor Activity

Treatment GroupLocomotor Activity (beam breaks/30 min)
Saline1500 ± 120
This compound (10 nmol)1450 ± 110
Nociceptin (1 nmol)800 ± 90
This compound (10 nmol) + Nociceptin (1 nmol)1400 ± 130

Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes.

Structure Activity Relationship Sar Studies of Nphe1 Nociceptin 1 13 Nh2

Systematic Modifications of the N-Terminal Domain

The N-terminal tetrapeptide of N/OFQ, Phe-Gly-Gly-Phe, is considered the "message" domain, crucial for receptor activation. uctm.edunih.gov Consequently, this region has been a primary focus for chemical modifications aimed at altering the pharmacological profile of N/OFQ analogues.

The substitution of the N-terminal Phenylalanine (Phe¹) with N-Phenylglycine (Nphe¹) was a critical modification that led to the discovery of [Nphe1]nociceptin(1-13)NH2. This change, which involves shifting the phenyl side chain from the alpha-carbon to the nitrogen atom of the first amino acid, eliminates the peptide's ability to activate the NOP receptor while maintaining its binding affinity. mdpi.comnih.gov This results in a compound that acts as a competitive antagonist, effectively blocking the actions of the endogenous agonist, N/OFQ. rndsystems.comtocris.com

Binding assays using Chinese hamster ovary (CHO) cells expressing the recombinant human NOP receptor demonstrated that [Nphe1]N/OFQ(1-13)NH2 binds with high affinity. tocris.commdpi.com Functional assays have consistently shown its antagonistic properties, where it reverses the inhibitory effects of N/OFQ on cAMP accumulation. unife.it The antagonist nature of [Nphe1]N/OFQ(1-13)NH2 has been confirmed across various in vitro and in vivo models. unife.itnih.gov

CompoundModificationPharmacological EffectReceptor Affinity (pKi)
This compoundPhe¹ substituted with N-PhenylglycineSelective NOP receptor antagonist8.4 rndsystems.comtocris.com

This table summarizes the key modification and resulting pharmacological profile of this compound.

The flexibility and hydrophobicity of the N-terminal tetrapeptide sequence are critical determinants of a ligand's interaction with the NOP receptor. Studies involving the substitution of Gly² or Gly³ with Sarcosine (N-Me-Gly) were conducted to probe the effects of increased flexibility and altered hydrophobicity. duke.edu

The replacement of Gly² with Sarcosine in [Sar²]NC(1–13)NH2 resulted in a compound that retained agonist activity, although with some altered receptor interactions. duke.edu Conversely, the substitution of Gly³ with Sarcosine in [Sar³]NC(1–13)NH2 led to a complete loss of activity, highlighting the stringent structural requirements at this position. duke.edu These findings suggest that while some flexibility in the peptide backbone between Phe¹ and Gly² is tolerated, the conformation around the Gly²-Gly³ bond is crucial for receptor interaction. duke.edu The distance between Phe¹ and Phe⁴ has also been identified as a critical factor, with alterations leading to a significant decrease or loss of biological activity. nih.gov

Interestingly, the changes in hydrophobicity resulting from these substitutions did not appear to have a significant effect on the binding activity, suggesting that flexibility plays a more dominant role in this context. duke.edu

To further explore the structural requirements of the N-terminal domain and to enhance metabolic stability, researchers have introduced pseudopeptide bonds and peptoid structures. The introduction of a pseudopeptide bond, specifically a CH2-NH bond, between Phe¹ and Gly² in the N/OFQ(1-13)NH2 sequence led to the development of [Phe¹ψ(CH2-NH)Gly²]NC(1-13)NH2. mdpi.comnih.gov This modification maintained the ligand's affinity for the NOP receptor but eliminated its ability to activate it, resulting in an antagonist profile. nih.gov

The rationale behind this modification was to protect the N-terminus from degradation by aminopeptidases. duke.edu The resulting compound, [Phe¹ψ(CH2-NH)Gly²]NC(1-13)NH2, was one of the first selective NOP receptor antagonists identified. nih.gov Further modifications, such as the substitution of the CH2-NH bond with a CH2-S bond, resulted in a complete loss of efficacy and a significant reduction in antagonist potency. acs.org These studies underscore the critical nature of the chemical bond between the first two residues for determining the pharmacological character of the ligand.

Identification of Critical Residues for NOP Receptor Antagonistic Activity

Site-directed mutagenesis and molecular modeling studies have been instrumental in identifying the specific amino acid residues within the NOP receptor that are crucial for ligand binding and the determination of agonist versus antagonist activity. The N-terminal amino group of N/OFQ is believed to form a key interaction with Asp130 in the third transmembrane (TM3) domain of the NOP receptor. nih.govunife.itnih.gov

For antagonists like [Nphe1]N/OFQ(1-13)NH2, the aromatic rings of Nphe¹ and Phe⁴ are proposed to engage in hydrophobic interactions within a pocket formed by residues from TM3, TM5, and TM6. nih.gov Docking studies of the N-terminal tetrapeptide of UFP-101, a related antagonist, show that the Nphe¹ and Phe⁴ rings make similar hydrophobic contacts as small molecule antagonists. nih.gov

Several residues in the NOP receptor have been identified as critical for conferring selectivity for N/OFQ and precluding the binding of classical opioid ligands. These include A216 in TM5, and V279, Q280, V281, and T305 in TM6 and TM7. unife.itnih.gov The unique primary structure of the second extracellular loop (ECL2) of the NOP receptor also plays a distinct and critical role in receptor activation. nih.gov

Development of Analogues with Altered Pharmacological Profiles Based on SAR Insights

The knowledge gained from SAR studies on this compound and other analogues has been leveraged to design new molecules with tailored pharmacological profiles, including enhanced potency, selectivity, and altered efficacy.

A notable example is the development of UFP-101. This compound combines the Nphe¹ modification, which confers antagonist properties, with the addition of Arginine¹⁴ and Lysine¹⁵ at the C-terminus. mdpi.comunife.it The Arg¹⁴-Lys¹⁵ modification is known to increase agonist potency. acs.org The combination of these modifications in UFP-101 resulted in a pure NOP receptor antagonist with a tenfold higher potency than [Nphe1]N/OFQ(1-13)NH2. unife.itle.ac.uk

Further modifications have explored the impact of substitutions at the Phe⁴ position. The introduction of a para-fluoro substitution on Phe⁴, creating [(pF)Phe⁴], was found to increase agonist potency. acs.org When this modification was combined with the Nphe¹ substitution, it resulted in partial agonist activity. acs.org This demonstrates how fine-tuning different parts of the peptide structure based on SAR data can modulate the pharmacological profile from a full antagonist to a partial agonist.

Therapeutic Implications and Future Research Directions for Nphe1 Nociceptin 1 13 Nh2

Potential as a Prototype for Novel Analgesics

[Nphe1]nociceptin(1-13)NH2 stands out as a promising prototype for a new class of analgesics. nih.govmedchemexpress.cnbiocrick.com Its mechanism of action, centered on the blockade of the NOP receptor, offers a distinct advantage over traditional opioid analgesics. nih.gov Research has shown that this compound can produce a dose-dependent antinociceptive effect on its own, which is resistant to the opioid antagonist naloxone (B1662785), indicating a mechanism independent of classical opioid pathways. nih.govbiocrick.com

In vivo studies have demonstrated that this compound effectively prevents the pronociceptive (pain-promoting) actions of N/OFQ when administered intracerebroventricularly in mouse models. nih.govbiocrick.com This antagonistic action at the NOP receptor in the brain appears to raise the pain threshold, suggesting that NOP receptor antagonists could function as centrally acting pain-killers. nih.gov The development of analgesics based on this prototype could lead to new therapeutic strategies for pain management.

Therapeutic Utility in Chronic Pain Conditions, Including Neuropathic Pain

The potential of this compound extends to the challenging area of chronic pain, including neuropathic pain. In a rat model of chronic constriction injury of the sciatic nerve, a condition relevant to human neuropathic pain, intrathecal administration of [Nphe1]N/OFQ(1-13)NH2 was shown to antagonize the effects of N/OFQ. nih.gov While the compound itself did not produce an analgesic effect in this model, its ability to specifically block the NOP receptor highlights its utility as a pharmacological tool to investigate the role of the N/OFQ system in chronic pain states. nih.gov The sensitization of the NOP system observed in chronic pain conditions suggests that antagonists like this compound could be beneficial. unife.it

Application in the Management of Stress-Related Disorders

The N/OFQ system is intricately involved in the regulation of stress and anxiety. mdpi.comnih.gov Studies have shown that acute stress can lead to an upregulation of NOP receptors in the amygdala, a brain region critical for processing emotions. nih.govresearchgate.net In stressed rats, treatment with this compound was found to potentiate GABAergic inputs in the central nucleus of the amygdala (CeA), suggesting a functional recruitment of the N/OFQ system following stress. nih.govresearchgate.net This finding points towards the potential of NOP antagonists in modulating the neurobiological sequelae of stress.

Furthermore, research indicates that blocking NOP receptors can influence the release of key neurotransmitters involved in stress and mood regulation. For instance, intra-dorsal raphe nucleus (DRN) infusion of [Nphe1]-nociceptin(1–13)NH2 has been shown to increase serotonin (B10506) (5-HT) release. mdpi.comnih.gov By interfering with the N/OFQ system's response to stress, compounds like this compound could offer a novel therapeutic approach for managing stress-related disorders.

Development of Treatments for Substance Use Disorders and Addiction

The N/OFQ-NOP receptor system plays a modulatory role in the brain's reward pathways, making it a target for the development of treatments for substance use disorders. mdpi.com NOP receptor antagonists, such as this compound, are being investigated for their potential to counteract the reinforcing effects of drugs of abuse. The logic behind this approach is that by blocking the NOP receptor, it may be possible to diminish the rewarding properties of substances and reduce craving.

Importantly, drugs that interact with NOP receptors are expected to have a low abuse liability, as N/OFQ itself does not induce conditioned place preference or aversion. nih.gov This characteristic makes NOP antagonists an attractive option for development as non-addictive treatments for addiction.

Strategies for Antidepressant Drug Development

Emerging evidence suggests that the N/OFQ system may be a novel target for the development of antidepressant medications. mdpi.comnih.govnih.gov Preclinical studies using the mouse forced swimming test, a common model for screening potential antidepressants, have shown that [Nphe1]-nociceptin(1-13)-NH2 can induce significant antidepressant-like activity. nih.govnih.gov This effect was observed without significant changes in locomotor activity, suggesting a specific antidepressant action. nih.gov

The blockade of NOP receptors has been linked to antidepressant effects in various preclinical models. mdpi.comnih.gov These findings, combined with the observation that mice lacking the NOP receptor exhibit an antidepressant-like phenotype, strongly support the hypothesis that toning down N/OFQ-NOP signaling could have therapeutic benefits in depressive disorders. mdpi.comnih.govresearchgate.net

Opportunities for Combination Therapies with Existing Pharmacological Agents (e.g., Opioids)

A particularly promising application of this compound and other NOP antagonists is in combination with existing opioid analgesics. nih.gov Research has shown that at relatively low doses, this compound can potentiate morphine-induced analgesia. nih.govbiocrick.com This synergistic effect could allow for a reduction in the required dosage of opioids, which in turn could minimize their associated side effects, such as respiratory depression, nausea, and the development of tolerance. nih.gov

The N/OFQ system is believed to be involved in the development of tolerance to the analgesic effects of morphine. nih.gov By blocking NOP receptors, antagonists like this compound may be able to mitigate the development of morphine tolerance, a significant clinical challenge in long-term pain management. nih.gov

Exploration of Unexplored Neurobiological Roles and Mechanisms

While significant progress has been made, the full spectrum of the neurobiological roles of the N/OFQ system remains to be elucidated. This compound, as the first truly selective and competitive NOP receptor antagonist, has been an invaluable tool in this exploration. nih.gov Its use has helped to clarify that many of the in vivo effects of exogenously applied N/OFQ are indeed mediated by the NOP receptor. nih.gov

Future research should continue to utilize this and other selective antagonists to probe the functions of the N/OFQ system in various brain regions and under different physiological and pathological conditions. This includes investigating its role in learning and memory, feeding behavior, and cardiovascular regulation, where initial studies have already implicated the N/OFQ system. psu.eduunifr.ch A deeper understanding of these fundamental mechanisms will be crucial for identifying new therapeutic targets and developing more effective treatments for a range of neurological and psychiatric disorders.

Future Directions in Preclinical Research Toward Clinical Translation

The peptide this compound, a pioneering selective antagonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, has provided a critical pharmacological tool for elucidating the physiological roles of the N/OFQ-NOP system. rndsystems.comnih.gov Its characterization has spurred investigation into the therapeutic potential of NOP receptor antagonism across a range of biological functions, including pain, mood disorders, and substance abuse. mdpi.comuzh.ch While initial preclinical studies have been promising, significant research is required to bridge the gap between these findings and clinical application. Future preclinical research must focus on overcoming the inherent limitations of this peptide antagonist and comprehensively validating the therapeutic hypotheses generated from early studies.

A primary avenue for future research involves addressing the pharmacological profile of this compound. As a peptide, its utility in clinical settings is hampered by factors such as poor bioavailability and limited penetration of the blood-brain barrier (BBB). mdpi.com Therefore, a critical step toward clinical translation is the development of non-peptide small molecule antagonists or modified peptide analogs with improved pharmacokinetic properties. Structure-activity relationship studies have already shown that the N-terminal aromatic ring is crucial for its antagonist activity, offering a foundation for designing new compounds. nih.gov Further research should build on derivatives like UFP-101, which incorporated modifications to enhance potency and duration of action, to create orally available antagonists suitable for chronic administration. nih.govunipd.it

The therapeutic potential of NOP antagonism in pain modulation represents a significant area for continued preclinical exploration. This compound has demonstrated antinociceptive effects on its own and can potentiate morphine-induced analgesia. mdpi.com A key finding is that tolerance does not appear to develop to its antinociceptive effects, a major advantage over traditional opioids. nih.gov Future preclinical work should investigate these effects in more clinically relevant models of chronic and neuropathic pain. Studies should also aim to clarify the paradoxical role of the N/OFQ system, which can produce both hyperalgesic and analgesic effects depending on the location (central vs. spinal). mdpi.com Elucidating these mechanisms is vital for predicting the therapeutic window and efficacy of NOP antagonists in human pain conditions.

In the realm of neuropsychiatric disorders, preclinical evidence suggests that NOP antagonism could be a viable strategy for treating depression and anxiety. mdpi.com Blockade of the NOP receptor with this compound has been shown to increase the release of key neurotransmitters like serotonin (5-HT) and potentiate GABAergic inputs in brain regions such as the dorsal raphe nucleus (DRN) and central amygdala (CeA), respectively. mdpi.com These findings provide a neurochemical basis for its potential antidepressant and anxiolytic effects. Future research should utilize more sophisticated animal models that replicate the complex neurobiology of these disorders. Furthermore, exploring the interaction between the N/OFQ system and stress pathways will be crucial, as NOP receptor expression can be upregulated by stress, suggesting that NOP antagonists might be particularly effective in stress-related psychiatric conditions. mdpi.com

The role of the NOP receptor in substance use disorders, particularly alcohol dependence, is another promising frontier. Preclinical studies have shown that NOP receptor activation is involved in the effects of ethanol (B145695) on GABAergic transmission in the central amygdala. frontiersin.org The ability of this compound to block the effects of NOP agonists in this context suggests that NOP antagonism could be a target for reducing alcohol's rewarding effects or withdrawal symptoms. frontiersin.org Future preclinical research should focus on models of alcohol self-administration, relapse, and dependence to determine if NOP antagonists can alter these addiction-related behaviors.

To facilitate clinical translation, future preclinical studies must systematically evaluate these advanced NOP receptor antagonists in a variety of validated animal models. This research will be essential to define the precise therapeutic indications and to build a robust data package to support the initiation of human clinical trials.

Interactive Data Tables

Table 1: Preclinical Research Findings for this compound

Research AreaModel/AssayKey FindingImplication for Future ResearchCitation
Pain Mouse Tail Withdrawal AssayIncreased tail withdrawal latency (analgesic effect); reversed N/OFQ-induced hyperalgesia; potentiated morphine analgesia.Further investigation in chronic and neuropathic pain models; clarifying central vs. spinal mechanisms. mdpi.com
Pain Wild Type vs. NOP Knockout MiceAntinociceptive effect is present in wild-type mice but absent in NOP knockout mice, confirming the mechanism is via NOP receptor blockade.Confirms target engagement; future studies should use selective compounds. nih.gov
Pain 5-Day Treatment Study (vs. DAMGO)No tolerance developed to the antinociceptive effect of this compound, unlike the opioid agonist DAMGO.A significant potential advantage over traditional opioids; warrants long-term efficacy studies in chronic pain models. nih.gov
Depression Mouse Forced Swim TestReduced immobility time, indicating an antidepressant-like effect.Explore efficacy in more complex models of depression and stress-induced anhedonia. mdpi.com
Neurochemistry Microdialysis in Dorsal Raphe Nucleus (DRN)Increased serotonin (5-HT) release following intra-DRN infusion.Mechanistic basis for antidepressant effects; investigate downstream signaling pathways. mdpi.com
Anxiety/Stress Electrophysiology in Central Amygdala (CeA)Potentiated GABAergic inputs in slices from stressed rats, but not unstressed controls.Suggests heightened efficacy in stress-related disorders; investigate in models of anxiety and PTSD. mdpi.com
Alcohol Dependence Electrophysiology in Central Amygdala (CeA)Blocked the N/OFQ-induced inhibition of GABAergic and glutamatergic responses.Potential to modulate ethanol's effects on the brain; requires investigation in animal models of alcohol consumption and relapse. frontiersin.orgtocris.com

Q & A

Q. What are the key steps in synthesizing [Nphe1]nociceptin(1-13)NH2, and how is purity ensured?

The synthesis employs solid-phase peptide synthesis (SPPS) using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The final cleavage and deprotection steps use trifluoroacetic acid (TFA) with scavengers. Automated synthesizers enhance yield (typically >95%) and reproducibility. Purification involves reverse-phase HPLC, with mass spectrometry and analytical HPLC used to confirm molecular weight (1381.6 g/mol) and purity (>98%) .

Q. How does this compound function as a selective nociceptin receptor (NOP/OP4) antagonist?

It competitively binds to NOP receptors, blocking endogenous nociceptin signaling. In CHO cells expressing recombinant human NOP receptors, it exhibits a pKi of 8.4 in binding assays and a pA2 of 6.0 in functional assays (e.g., inhibition of nociceptin-induced cAMP suppression). Its selectivity over μ-, δ-, and κ-opioid receptors is >1000-fold, confirmed via displacement assays using [3H]-diprenorphine .

Q. What in vitro models validate its antagonistic activity?

Key models include:

  • CHO-NOP cells : Measures cAMP accumulation inhibition (nociceptin pEC50 = 9.8 vs. [Nphe1]nociceptin pA2 = 6.0) .
  • Mouse vas deferens : Electrically induced twitch responses show competitive antagonism (Schild plot slope ≈1) .
  • Guinea pig ileum : No agonist activity observed, unlike partial agonists like [F/G]NC(1-13)NH2 .

Advanced Research Questions

Q. How do in vivo studies demonstrate its dual modulation of nociception and morphine analgesia?

In the mouse tail withdrawal assay (4°C water), this compound (30 nmol, i.c.v.):

  • Blocks nociceptin-induced hyperalgesia (AUC reduction from 133 ± 11 to 195 ± 7).
  • Enhances morphine analgesia (AUC increases from 330 ± 21 to 357 ± 15) and prevents nociceptin’s anti-morphine effects . The naloxone-resistant antinociception suggests NOP-specific modulation, independent of classical opioid pathways .

Q. What explains discrepancies in potency between binding (pKi) and functional (pA2) assays?

In CHO-NOP cells, the pKi (8.4) and pA2 (6.0) differ due to experimental conditions:

  • Binding assays use Tris/Mg²⁺ buffers lacking physiological regulators (e.g., GTP), inflating affinity.
  • Functional assays (cAMP inhibition) reflect receptor coupling efficiency in intact cells. This gap (~2.4 log units) is common in peptide pharmacology due to membrane accessibility and receptor reserve .

Q. How does structural modification at Phe1 enhance metabolic stability?

Substituting Phe¹ with N-methyl-D-phenylalanine (Nphe) protects against aminopeptidase degradation. C-terminal amidation further resists carboxypeptidases. These modifications extend in vivo half-life, critical for central effects (e.g., antinociception in brain assays) .

Q. What methodologies resolve contradictions in its agonist/antagonist profile across tissues?

  • Receptor density : Higher NOP expression in CHO cells vs. native tissues may amplify signaling.
  • Tissue-specific coupling : In mouse colon, it antagonizes nociceptin (pA2 = 6.75), while [F/G]NC(1-13)NH2 acts as an agonist, highlighting ligand-receptor conformational differences .
  • Species variation : Rat vas deferens shows lower potency (pA2 = 6.3) vs. human recombinant receptors, necessitating species-matched models .

Q. How is its competitive antagonism confirmed mechanistically?

Schild analysis across tissues (mouse colon, rat vas deferens) yields linear plots with slopes near unity, confirming competitive inhibition. Parallel rightward shifts in nociceptin dose-response curves without efficacy loss further validate this .

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